2-(Aminomethyl)-5-chloro-4-methoxyaniline
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Overview
Description
2-(Aminomethyl)-5-chloro-4-methoxyaniline is an organic compound with a complex structure that includes an amine group, a methoxy group, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chloro-4-methoxyaniline typically involves multiple steps. One common method includes the nitration of 4-methoxyaniline, followed by reduction to form 4-methoxy-2-nitroaniline. This intermediate is then subjected to chlorination to introduce the chlorine atom at the 5-position. Finally, the nitro group is reduced to an amine group, and the aminomethyl group is introduced through a reductive amination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-chloro-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-(Aminomethyl)-5-chloro-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-chloro-4-methoxyaniline involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy and chlorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Similar in structure but lacks the methoxy and chlorine groups.
Aminomethyl propanol: Contains an aminomethyl group but differs in the rest of the structure.
2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
2-(Aminomethyl)-5-chloro-4-methoxyaniline is unique due to the presence of both methoxy and chlorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(aminomethyl)-5-chloro-4-methoxyaniline |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,4,10-11H2,1H3 |
InChI Key |
MIGVZQNMHBHFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)N)Cl |
Origin of Product |
United States |
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